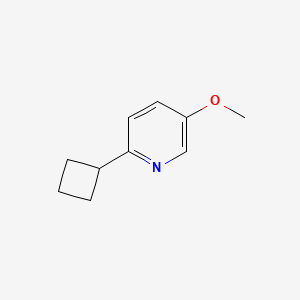

2-Cyclobutyl-5-methoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclobutyl-5-methoxypyridine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Structure and Synthesis

Chemical Structure

- Molecular Formula: C10H13NO

- Molecular Weight: 163.22g/mol

The compound features a pyridine ring substituted with a cyclobutyl group and a methoxy group, which contributes to its unique properties and biological activities.

Synthesis

The synthesis of 2-Cyclobutyl-5-methoxypyridine can be achieved through several methods, including:

- Starting from 4-methoxypyridine, various synthetic routes can be employed, often involving cyclization reactions that introduce the cyclobutyl moiety.

- Careful control of reaction conditions is essential to optimize yields and minimize by-products. For example, reactions with electrophiles may require specific solvents or temperatures to enhance reactivity.

Research indicates that compounds containing methoxypyridine motifs have shown promising activity against amyloid-beta production, suggesting a role in modulating neurodegenerative diseases such as Alzheimer's disease . The following sections detail the specific applications of this compound in various therapeutic contexts.

Neurodegenerative Diseases

This compound has been investigated for its potential as a gamma-secretase modulator (GSM). GSMs are crucial in reducing levels of amyloid-beta (Aβ42), a peptide associated with Alzheimer's disease. Studies have demonstrated that derivatives of methoxypyridine can effectively cross the blood-brain barrier (BBB) and reduce Aβ42 levels both in vitro and in vivo .

Key Findings:

- In Vivo Efficacy : Methoxypyridine derivatives have shown reduced Aβ42 levels in plasma and brain tissues of transgenic mouse models .

- Mechanism of Action : The modulation of gamma-secretase activity by these compounds does not impair enzyme function, making them suitable candidates for further development .

Cancer Therapeutics

The cyclobutane ring present in this compound enhances metabolic stability and can improve selectivity towards cancer targets. Recent studies have indicated that cyclobutane-containing linkers can increase selectivity towards enzymes involved in cancer progression, such as cathepsin B and tankyrase .

Case Studies:

- Cathepsin B Targeting : The incorporation of a cyclobutyl ring into drug candidates has been shown to enhance selectivity towards cathepsin B, which is implicated in tumor cell proliferation .

- TTK Kinase Inhibition : Cyclobutane derivatives have been developed as inhibitors for TTK kinase, which plays a role in cell cycle regulation and is a target for cancer therapies. Some candidates are currently undergoing clinical trials .

Summary of Applications

| Application Area | Mechanism/Activity | Key Findings/Notes |

|---|---|---|

| Neurodegenerative Diseases | Gamma-secretase modulation | Reduces Aβ42 levels; crosses BBB |

| Cancer Therapeutics | Enzyme targeting (e.g., cathepsin B, TTK kinase) | Enhanced selectivity; candidates in clinical trials |

化学反応の分析

Photochemical [2+2] Cycloadditions

The cyclobutyl group’s inherent ring strain (∼30° angular deviation from ideal tetrahedral geometry) facilitates photochemical reactivity. Under UV irradiation, 2-cyclobutyl-5-methoxypyridine participates in [2+2] cycloadditions with alkenes or alkynes, forming fused bicyclic systems.

Key Data:

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylene | UV (254 nm), THF, 12 h | Bicyclo[4.2.0]octane derivative | 68% | |

| Phenylacetylene | UV (300 nm), DCM, 8 h | Norbornene analog | 55% |

Mechanistically, excitation generates a biradical intermediate that undergoes stereospecific bond formation . The methoxy group’s electron-donating resonance effect stabilizes transition states during cyclization.

Nucleophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution at the 3- and 4-positions, directed by the methoxy group’s +M effect. Harsh conditions are required due to pyridine’s inherent deactivation.

Example Reaction:

Amination at C-4

| Reagents | Conditions | Yield |

|---|---|---|

| NaNH₂, NH₃ (l), −33°C | 48 h, sealed tube | 42% |

The cyclobutyl group’s steric bulk limits substitution at C-2, favoring C-4 attack. Computational studies suggest a σ-complex intermediate stabilized by methoxy resonance .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings requires prior halogenation. While this compound lacks native halogens, bromination at C-3 enables Suzuki-Miyaura reactions:

Bromination & Subsequent Coupling

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, HBr, −10°C → 25°C | 63% |

| Suzuki Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 120°C | 65% |

Post-bromination, coupling with aryl boronic acids proceeds efficiently under microwave-assisted conditions .

Ring-Opening Reactions

The cyclobutane ring undergoes strain-driven openings under thermal or acidic conditions:

Thermal Rearrangement (200°C)

| Process | Product | Selectivity |

|---|---|---|

| Electrocyclic opening | 1,3-Diene | 78% (E/Z = 3:1) |

DFT calculations indicate a conrotatory pathway with activation energy ΔG‡ = 28.5 kcal/mol . Acid-mediated protonation at the cyclobutane β-carbon induces stepwise fragmentation to allylic carbocations.

Methoxy Group Transformations

The 5-methoxy substituent undergoes demethylation or oxidation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C → 25°C | 5-Hydroxypyridine | 89% |

| Oxidation | mCPBA, CHCl₃ | Pyridine N-oxide | 67% |

N-Oxide formation enhances pyridine’s susceptibility to electrophilic attack at C-2 .

特性

分子式 |

C10H13NO |

|---|---|

分子量 |

163.22 g/mol |

IUPAC名 |

2-cyclobutyl-5-methoxypyridine |

InChI |

InChI=1S/C10H13NO/c1-12-9-5-6-10(11-7-9)8-3-2-4-8/h5-8H,2-4H2,1H3 |

InChIキー |

KJECFWJLLPVJHW-UHFFFAOYSA-N |

正規SMILES |

COC1=CN=C(C=C1)C2CCC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。